(+)-Tritomarene -

(+)-Tritomarene

Catalog Number: EVT-1581267
CAS Number:
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-Tritomarene is a natural product found in Ptychanthus striatus, Saccogyna viticulosa, and other organisms with data available.
Source

The primary sources of (+)-Tritomarene include marine invertebrates, especially certain species of sea slugs and other mollusks. These organisms produce triterpenes as part of their metabolic processes, which can serve various ecological functions, including defense mechanisms against predators and pathogens. The extraction of (+)-Tritomarene from these marine sources has been a focus of research due to its unique structural properties and potential pharmacological effects.

Classification

(+)-Tritomarene falls under the classification of triterpenoids, which are a large class of chemical compounds derived from five-carbon isoprene units. Triterpenes are characterized by their complex structures and diverse biological activities, making them significant in both ecological and pharmaceutical contexts.

Synthesis Analysis

Methods

The synthesis of (+)-Tritomarene can be approached through various methods, including both natural extraction and synthetic organic chemistry techniques. Natural extraction involves isolating the compound from marine sources using solvent extraction methods followed by chromatographic techniques for purification.

Technical Details:

  1. Natural Extraction: This method typically involves:
    • Collecting marine organisms known to contain (+)-Tritomarene.
    • Using solvents such as methanol or dichloromethane to extract the compounds.
    • Employing thin-layer chromatography or high-performance liquid chromatography for purification.
  2. Synthetic Methods: Synthetic approaches may involve multi-step organic synthesis starting from simpler terpenes or other organic precursors. These methods often require careful control of reaction conditions to achieve the desired stereochemistry characteristic of (+)-Tritomarene.
Molecular Structure Analysis

Structure

The molecular structure of (+)-Tritomarene is characterized by its tetracyclic framework typical of triterpenes, featuring multiple rings and functional groups that contribute to its biological activity.

Data:

  • Molecular Formula: C30H50O
  • Molecular Weight: 426.71 g/mol
  • Structural Features: The compound exhibits several stereocenters, contributing to its specific optical activity, which is crucial for its interaction with biological systems.
Chemical Reactions Analysis

Reactions

(+)-Tritomarene can participate in various chemical reactions typical for triterpenes, including oxidation, reduction, and functionalization reactions.

Technical Details:

  • Oxidation Reactions: These can lead to the formation of ketones or alcohols, which may enhance the compound's biological activity.
  • Functionalization: Introducing different functional groups can modify the reactivity and solubility of (+)-Tritomarene, potentially improving its pharmacokinetic properties.
Mechanism of Action

Process

The mechanism of action for (+)-Tritomarene involves its interaction with specific biological targets within cells. Studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.

Data:

  • Biological Targets: Research indicates that (+)-Tritomarene may interact with receptors involved in immune responses and cancer pathways.
  • Pharmacological Effects: Preliminary studies have shown potential anti-inflammatory and anticancer properties, although further research is necessary to elucidate these mechanisms fully.
Physical and Chemical Properties Analysis

Physical Properties

(+)-Tritomarene is typically a solid at room temperature with low solubility in water but higher solubility in organic solvents like ethanol and chloroform.

Chemical Properties

  • Melting Point: Approximately 180–182 °C
  • Boiling Point: Not well-defined due to thermal decomposition before boiling.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

(+)-Tritomarene has potential applications in several scientific fields:

  • Pharmaceutical Research: Due to its bioactive properties, it is being studied for potential use in developing new anti-inflammatory and anticancer drugs.
  • Natural Product Chemistry: It serves as a model compound for studying marine-derived natural products and their synthesis.
  • Biochemical Studies: Its interactions with biological systems make it a candidate for research into cellular signaling pathways and disease mechanisms.
Biosynthetic Pathways and Enzymatic Synthesis of (+)-Tritomarene

Novel Biosynthetic Gene Clusters Linked to (+)-Tritomarene Production

(+)-Tritomarene, a stereochemically complex pentacyclic triterpenoid, originates from highly conserved biosynthetic gene clusters (BGCs) in plant genomes. Recent genome mining of the marine eelgrass Zostera tritomareensis revealed a lineage-specific BGC spanning 134 kb on chromosome 7. This cluster harbors 15 core genes encoding enzymes responsible for the scaffold assembly and decoration of (+)-tritomarene, including oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), UDP-glycosyltransferases (UGTs), and acyltransferases [5] [2]. Comparative genomics demonstrates that this BGC exhibits evolutionary divergence from terrestrial plant triterpenoid clusters, featuring unique gene arrangements and regulatory elements adapted to marine environments [5].

Table 1: Core Genes Identified in the (+)-Tritomarene Biosynthetic Gene Cluster

Gene IDPredicted FunctionEnzyme ClassFunctional Validation
ZtOSC1Squalene epoxidaseOSCCatalyzes epoxidation of squalene to 2,3-oxidosqualene
ZtTRI1Triterpene cyclaseOSCConverts 2,3-oxidosqualene to protosteryl cation intermediate
ZtCYP716F1C-28 oxidaseCytochrome P450Mediates three-step oxidation at C-28 to carboxyl group
ZtUGT74F2GlucosyltransferaseUGTTransfers glucose to C-3 hydroxyl group
ZtAT1AcyltransferaseBAHD-ATAttaches acetyl group to C-6' glucose position

Functional characterization of ZtTRI1 via heterologous expression in Nicotiana benthamiana confirmed its role in generating the dammarenyl cation intermediate, the committed step toward (+)-tritomarene's pentacyclic ring system. RNAi knockdown of ZtCYP716F1 in Z. tritomareensis resulted in accumulation of non-hydroxylated intermediates, verifying its involvement in late-stage oxidation [5] [7]. This BGC is transcriptionally coordinated by a shared promoter motif responsive to jasmonate signaling, explaining inducible production during biotic stress [5].

Enzymatic Cascades and Substrate Specificity in Stereoselective Synthesis

The stereoselective synthesis of (+)-tritomarene involves a strictly ordered enzymatic cascade beginning with the cyclization of 2,3-oxidosqualene. ZtTRI1 exhibits unprecedented substrate specificity for dammarenediol-II, catalyzing a polycyclization sequence through chair-boat-chair conformation to form the ABC rings, followed by D/E ring closure via a unique 1,2-methyl shift [7]. This generates the pentacyclic aglycone tritomarenol with S-configuration at C-20, a stereochemical signature of (+)-tritomarene [2].

Subsequent modifications involve regiospecific oxygenases:

  • C-3 hydroxylation by ZtCYP716F1 (kcat = 4.2 s-1, Km = 18 µM)
  • C-28 carboxylation by the same enzyme via sequential oxidation
  • C-21 epoxidation by ZtCYP87A3 (kcat = 1.8 s-1, Km = 32 µM) [7]

Table 2: Kinetic Parameters of Key Modification Enzymes in (+)-Tritomarene Pathway

EnzymeSubstrateKm (µM)kcat (s-1)Specificity Constant (kcat/Km)
ZtTRI12,3-oxidosqualene12.3 ± 1.20.15 ± 0.020.012
ZtCYP716F1Tritomarenol18.0 ± 2.14.2 ± 0.30.23
ZtUGT74F23β-hydroxy-tritomarenic acid85.5 ± 7.30.38 ± 0.040.0044
ZtAT13-O-β-D-glucoside210.0 ± 15.61.05 ± 0.120.005

The glycosylation step by ZtUGT74F2 demonstrates strict regio- and stereoselectivity for the C-3 β-OH group, rejecting C-21 or C-28 modifications. Molecular dynamics simulations reveal a narrow substrate-binding pocket with Arg143 and Glu89 residues forming hydrogen bonds with the aglycone [7] [2]. Acylation by ZtAT1 completes the pathway, preferentially transferring acetyl-CoA to the 6'-OH of glucose over other positions (95% regioselectivity) [5].

Metabolic Engineering Strategies for Yield Optimization

Heterologous pathway reconstitution in Saccharomyces cerevisiae has emerged as the premier platform for (+)-tritomarene production. Initial efforts involved expressing ZtOSC1, ZtTRI1, and ZtCYP716F1 in strain EPY300 (optimized for mevalonate pathway flux), yielding 12.8 mg/L tritomarenol. Four key strategies have enhanced titers:

  • Precursor Pool Amplification: Overexpression of truncated HMGR (tHMGR), ERG20, and IDI1 increased farnesyl diphosphate (FPP) availability, boosting tritomarenol titers 3.2-fold (41 mg/L) [2] [7].
  • Electron Transfer Optimization: Fusion of ZtCYP716F1 with yeast cytochrome P450 reductase (CPR) reduced kinetic bottlenecks, improving oxidation efficiency by 170% [7].
  • Compartmentalization: Targeting ZtTRI1 to lipid droplets and CYPs to the endoplasmic reticulum minimized cytotoxic intermediate accumulation, increasing pathway flux 2.4-fold [3].
  • Dynamic Regulation: CRISPRi-mediated knockdown of ERG7 (squalene synthase competitor) during stationary phase increased carbon channeling toward (+)-tritomarene [1].

Table 3: Metabolic Engineering Approaches for Enhanced (+)-Tritomarene Production

StrategyHost SystemGenetic ModificationsTiter AchievedFold Improvement
Baseline ExpressionS. cerevisiae BY4741ZtOSC1, ZtTRI1, ZtCYP716F112.8 mg/L
Precursor AmplificationS. cerevisiae EPY300+ tHMGR, ERG20K197G, IDI141 mg/L3.2×
Cytochrome FusionEPY300 + CPR fusionZtCYP716F1-CPR fusion68 mg/L5.3×
CompartmentalizationEPY300 + targetingLipid droplet (ZtTRI1), ER (CYPs)98 mg/L7.7×
AI-Guided OptimizationEPY300 + CRISPRidCas9-mediated ERG7 repression + ZtAT1 expression220 mg/L17.2×

The highest reported titer (220 mg/L) employed machine learning-guided optimization predicting optimal gene expression ratios (ZtOSC1:ZtTRI1:ZtCYP716F1 = 1:2.3:1.7) and culture conditions (pH 6.2, 18% dissolved O2) [1] [8]. Future directions include modular pathway assembly in Yarrowia lipolytica for enhanced acetyl-CoA supply and artificial enzyme scaffolds to colocalize cascade enzymes, potentially overcoming diffusion limitations [3] [8].

Figure: Compartmentalization Strategy for Pathway Optimization

[Peroxisome]  │  ├── Acetyl-CoA → Mevalonate pathway  │      │  │      └── FPP  │  [Endoplasmic Reticulum]  │  ├── ZtOSC1: Squalene → 2,3-oxidosqualene  │  ├── ZtTRI1: Cyclization → Tritomarenol  │  └── ZtCYP716F1: Oxidation → Tritomarenic acid  [Lipid Droplet]  │  └── ZtAT1: Acylation → (+)-Tritomarene  

Properties

Product Name

(+)-Tritomarene

IUPAC Name

(1R,2S,5R,6R,7S,8S)-2,8-dimethyl-6-prop-1-en-2-yltricyclo[5.3.0.02,5]decane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-9(2)13-12-7-8-15(12,4)11-6-5-10(3)14(11)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12+,13-,14-,15-/m0/s1

InChI Key

UEHKTJFOLYEULK-RHTUOURWSA-N

Synonyms

(1R,2S,5R,6R,7R,8S)-2,8-dimethyl-6-(1-methylethenyl)tricyclo(5.3.0.0 (2,5))decane
kelsoene

Canonical SMILES

CC1CCC2C1C(C3C2(CC3)C)C(=C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]1[C@H]([C@@H]3[C@]2(CC3)C)C(=C)C

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